molecular formula C15H12Cl2O3 B6409497 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid CAS No. 1262009-77-7

4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid

Cat. No.: B6409497
CAS No.: 1262009-77-7
M. Wt: 311.2 g/mol
InChI Key: QNCYWCSEWUXQKI-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-2-20-10-4-5-11(14(17)8-10)12-7-9(15(18)19)3-6-13(12)16/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYWCSEWUXQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691696
Record name 2',6-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-77-7
Record name 2',6-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-chlorobenzoic acid to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the direct acylation of 2-chlorobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst can be employed . This method allows for the formation of the desired product in a single step, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Nitration: 4-Chloro-3-(2-chloro-4-ethoxyphenyl)-2-nitrobenzoic acid.

    Reduction: 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzyl alcohol.

    Oxidation: 4-Chloro-3-(2-chloro-4-carboxyphenyl)benzoic acid.

Scientific Research Applications

4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

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